3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a phenylpyridazinone moiety, and an ethyl linkage to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Phenylpyridazinone Moiety: The initial step involves the synthesis of the 6-oxo-3-phenylpyridazin-1(6H)-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with phenyl-substituted ketones under acidic or basic conditions.
Ethylation: The next step involves the ethylation of the phenylpyridazinone intermediate. This can be done using ethyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Chlorination: The final step involves the introduction of the chloro group to the benzamide core. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Unique due to its specific structural features.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Lacks the chloro group.
3-chloro-N-(2-(6-oxo-3-methylpyridazin-1(6H)-yl)ethyl)benzamide: Contains a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to the presence of the chloro group and the phenylpyridazinone moiety, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-8-4-7-15(13-16)19(25)21-11-12-23-18(24)10-9-17(22-23)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZFTXHRELOUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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